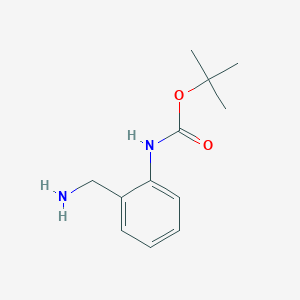

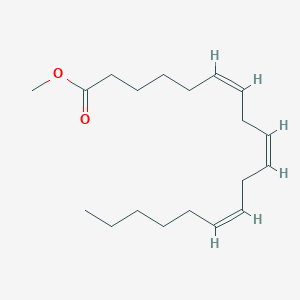

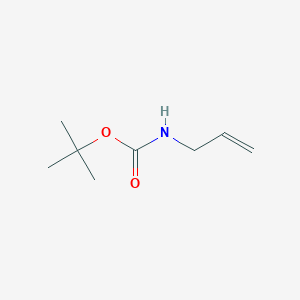

![molecular formula C5H4N4 B153557 四唑并[1,5-a]吡啶 CAS No. 274-87-3](/img/structure/B153557.png)

四唑并[1,5-a]吡啶

描述

Tetrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including organic electronics and pharmaceuticals. The unique structure of tetrazolo[1,5-a]pyridine, which incorporates a tetrazole ring fused to a pyridine ring, contributes to its distinctive chemical and physical properties .

Synthesis Analysis

The synthesis of tetrazolo[1,5-a]pyridine derivatives can be achieved through different methods. One approach involves the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines using sulfonyl or phosphoryl azides under solvent-free conditions, which has been shown to yield products in good to excellent yields . Another method utilizes trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate to transform 2-halopyridines into tetrazolo[1,5-a]pyridines . Additionally, the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold has been reported using Mg- and Zn-TMP bases, leading to polysubstituted heterocycles .

Molecular Structure Analysis

The molecular structures of tetrazolo[1,5-a]pyridine derivatives have been characterized by various spectroscopic techniques, including NMR and HRMS, and confirmed by X-ray diffraction . The influence of substituents on the tetrazole-azide tautomerism has been studied using NMR, IR spectroscopy, and molecular orbital calculations, revealing how different groups affect the equilibrium constants10.

Chemical Reactions Analysis

Tetrazolo[1,5-a]pyridine and its derivatives participate in a variety of chemical reactions. For instance, photolysis of tetrazolo[1,5-a]pyridine derivatives can lead to ring expansion and ring opening, yielding various intermediates and final products . The thermal decomposition of tetrazolo[1,5-a]pyridine has been studied, showing that it follows the Avrami-Erofeev reaction pattern and produces gases such as N2, C2H2, and HCN .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazolo[1,5-a]pyridine derivatives have been extensively investigated. These compounds exhibit high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities . Their thermal hazard and pyrolysis mechanisms have been analyzed using techniques like TG, DSC, ARC, and TG-MS, providing insights into their safety during handling and storage . The semiconducting characteristics of tetrazolo[1,5-a]pyridine-containing π-conjugated systems have also been explored, demonstrating their potential in organic electronics .

科学研究应用

化学合成和反应

吡啶N-氧化物的单步转化:四唑并[1,5-a]吡啶可以用磺酰或磷酰叠氮化物从吡啶N-氧化物合成。此过程可实现良好至优良的产率和可扩展性 (Keith,2006)。

从2-卤代吡啶合成:一种利用三甲基甲硅烷基叠氮化物和四丁基氟化铵水合物的合成方法,可以将2-卤代吡啶转化为四唑并[1,5-a]吡啶,从而产生各种新型衍生物 (Laha 和 Cuny,2008)。

环收缩为氰基吡咯:四唑并[1,5-a]吡啶可以热分解形成氰基吡咯杂环,可用于合成吡唑和吡咯 (Simoni 等人,2000)。

物理和化学性质

热危险和热解机理:四唑并[1,5-a]吡啶的热解特性已使用热重分析(TG)和差示扫描量热法(DSC)进行研究,揭示了其热安全性及热力学参数 (Yao 等人,2021)。

热解产物和机理:四唑并[1,5-a]吡啶的闪速真空热解生成2-吡啶基亚氮和其他化合物,表明其多样化的热分解途径 (McCluskey 和 Wentrup,2008)。

在材料科学中的应用

- π共轭体系中的电子受体单元:四唑并[1,5-a]吡啶已被用作π共轭系统中的电子受体单元,用于调节物理性质并表现出稳定的晶体管特性 (Tamba 等人,2022)。

其他应用

高能材料合成:四唑并[1,5-a]吡啶衍生物已被合成用于高能材料中,表现出高密度和爆轰特性等性能 (Ma 等人,2018)。

抗菌和抗氧化活性:某些四唑并[1,5-a]嘧啶已被评估其抗菌和抗氧化活性,表明其潜在的生物医学应用 (Raju 等人,2012)。

安全和危害

The thermal safety and thermodynamic parameters of Tetrazolo[1,5-a]pyridine were calculated . The findings of these experiments and theoretical calculations can contribute to the determination of safety precautions for possible heat hazard accidents during the handling, transportation, use, and storage of Tetrazolo[1,5-a]pyridine .

未来方向

The potential of Tetrazolo[1,5-a]pyridine as an electron-accepting unit is being investigated . A series of diarylated Tetrazolo[1,5-a]pyridine derivatives was synthesized to investigate this potential . The research on Tetrazolo[1,5-a]pyridine is ongoing, and it is expected to contribute significantly to the field of synthetic chemistry and pharmaceutical science .

属性

IUPAC Name |

tetrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDSGGQFORKTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=NN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181823 | |

| Record name | Pyridotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrazolo[1,5-a]pyridine | |

CAS RN |

274-87-3 | |

| Record name | Pyridotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrazolo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrazolo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

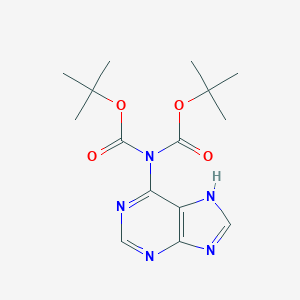

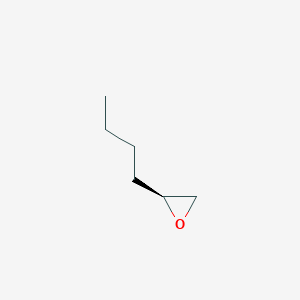

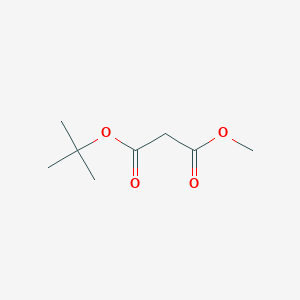

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

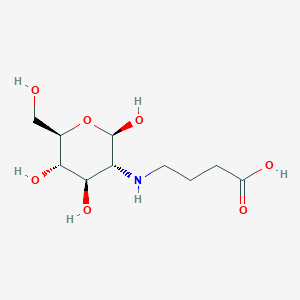

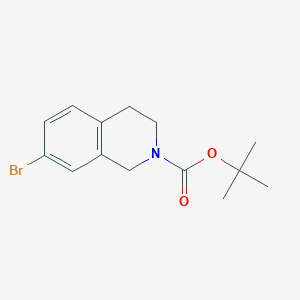

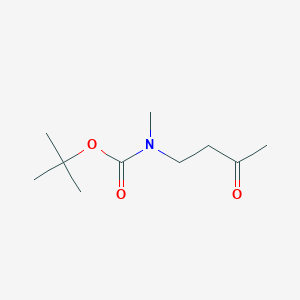

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

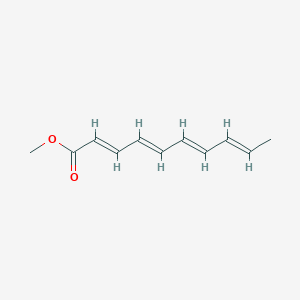

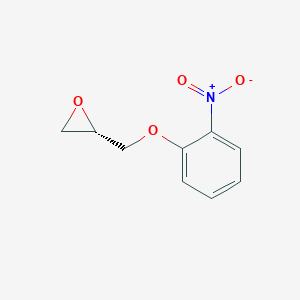

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)